Pyrrocaine hydrochloride

Description

Historical Perspectives on Amide-Type Local Anesthetics and Pyrrocaine (B1211172) Hydrochloride Development

The development of local anesthetics began with the isolation of cocaine from coca leaves in the 19th century. nih.gov The significant toxicity associated with cocaine spurred chemists to develop synthetic alternatives. nih.gov This led first to the creation of amino-ester type anesthetics, such as procaine (B135) in 1904. nih.govquimicaorganica.org

A pivotal shift occurred with the synthesis of the first amino-amide local anesthetic, lidocaine (B1675312), by Nils Löfgren in 1943. researchgate.net This discovery ushered in a new era of local anesthesia, as amide-type anesthetics generally offered a more stable chemical structure and a different metabolic pathway compared to their ester counterparts. nih.gov Following the success of lidocaine, a number of other amide anesthetics were developed between the late 1940s and the 1970s, including mepivacaine, prilocaine, and bupivacaine. nih.govnih.gov

Pyrrocaine emerged during this period of innovation. Developed by Endo Laboratories and approved in 1962, it was used primarily for dental infiltration and nerve block anesthesia in the 1960s, favored for its rapid onset of action. ncats.iowikipedia.org Structurally, pyrrocaine is closely related to lidocaine, underscoring the focus on modifying the lidocaine molecule to explore new anesthetic properties. The synthesis of pyrrocaine is analogous to that of lidocaine, with the key difference being the substitution of pyrrolidine (B122466) for diethylamine (B46881) in the final step. wikipedia.org The synthesis pathway involves a two-step process: first, an amide bond is formed between 2,6-Dimethylaniline (B139824) and Chloroacetyl chloride. Second, the resulting intermediate undergoes nucleophilic substitution with pyrrolidine to yield the final compound. wikipedia.org

| Timeline of Key Local Anesthetic Developments | |

| Date | Development |

| 1860 | Albert Niemann isolates and names "cocaine". |

| 1904 | Alfred Einhorn synthesizes Procaine, the first major synthetic ester local anesthetic. quimicaorganica.org |

| 1943 | Nils Löfgren synthesizes Lidocaine, the first amide-type local anesthetic. researchgate.net |

| 1957 | Bupivacaine is synthesized. nih.gov |

| 1962 | Pyrrocaine is approved for use. ncats.io |

| 1965 | Prilocaine is introduced. nih.gov |

Rationale for Continued Academic Investigation of Pyrrocaine Hydrochloride

Although pyrrocaine is no longer a mainstream clinical agent, it persists as a compound of interest in academic and research settings for several reasons. ncats.io Its primary value lies in its role as a comparator molecule in pharmacological studies and as a tool for elucidating the fundamental mechanisms of local anesthesia.

One significant area of research has been the direct comparison of its properties to those of lidocaine. Studies found that the potency of pyrrocaine is equivalent to that of lidocaine in blocking both sensory and motor nerves. ncats.iowikipedia.org Furthermore, early research suggested that pyrrocaine was somewhat less toxic than lidocaine, making it an interesting subject for understanding the structural determinants of toxicity in local anesthetics. ncats.io

| Comparative Research Findings: Pyrrocaine vs. Lidocaine | |

| Parameter | Finding |

| Anesthetic Potency | The potency of pyrrocaine is equal to that of lidocaine for both sensory and motor nerve blocking. ncats.iowikipedia.org |

| Toxicity | Pyrrocaine was demonstrated to be somewhat less toxic than lidocaine in early evaluations. ncats.io |

| Methemoglobinemia | No cases of methemoglobinemia were clinically observed during its use. ncats.io |

Academic inquiry has also focused on the specific electrophysiological effects of pyrrocaine. In vitro studies using animal tissues have provided detailed insights into its mechanism of action beyond simple nerve blockade. For instance, research demonstrated that this compound could significantly decrease the automatic rhythmicity of the right atrium containing the sinoatrial node. ncats.ioncats.io The same research noted that at concentrations of 10-30 µM/L, pyrrocaine reduced the excitability of the left atrium. ncats.ioncats.io Such studies contribute to a deeper understanding of the cardiac effects of amide anesthetics.

Pyrrocaine has also been utilized in the development of new analytical techniques. For example, it was one of several amide-type anesthetics used to standardize a rapid spectrophotometric assay for determining the concentration of these agents in solutions. researchgate.net Additionally, studies into its metabolic effects, such as its ability to elicit porphyrin biosynthesis in chick embryo liver models, have contributed to the toxicological knowledge base for this class of drugs, leading to its classification as unsafe for patients with acute porphyria. ncats.ioncats.io These varied applications underscore pyrrocaine's continued relevance as a reference compound in pharmacological and analytical research.

| Physicochemical and Research Properties of this compound | |

| Property | Value / Description |

| IUPAC Name | N-(2,6-Dimethylphenyl)-2-(pyrrolidin-1-yl)acetamide hydrochloride |

| Molecular Formula | C₁₄H₂₁ClN₂O nih.gov |

| Molar Mass | 268.78 g/mol nih.gov |

| Primary Mechanism | Blocks voltage-gated sodium channels in neuronal membranes, inhibiting the propagation of action potentials. rsc.org |

| Key In Vitro Finding | At 0.1-300.0 µM/L, significantly decreased the automatic rhythmicity of the isolated right atrium. ncats.io |

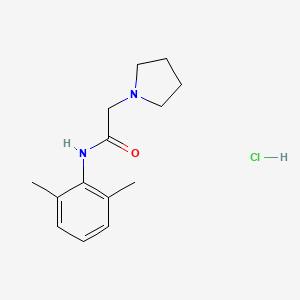

Structure

2D Structure

Propriétés

Numéro CAS |

2210-64-2 |

|---|---|

Formule moléculaire |

C14H21ClN2O |

Poids moléculaire |

268.78 g/mol |

Nom IUPAC |

N-(2,6-dimethylphenyl)-2-pyrrolidin-1-ylacetamide;hydrochloride |

InChI |

InChI=1S/C14H20N2O.ClH/c1-11-6-5-7-12(2)14(11)15-13(17)10-16-8-3-4-9-16;/h5-7H,3-4,8-10H2,1-2H3,(H,15,17);1H |

Clé InChI |

FOZDSRIRBNRBDI-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C(=CC=C1)C)NC(=O)CN2CCCC2.Cl |

Numéros CAS associés |

2210-77-7 (Parent) |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Transformations of Pyrrocaine Hydrochloride

Established Synthetic Pathways for Pyrrocaine (B1211172) Hydrochloride

The traditional synthesis of Pyrrocaine hydrochloride is analogous to that of other anilide-type local anesthetics and is built upon fundamental organic reactions. These pathways are characterized by their reliability and well-understood mechanisms.

Amide Bond Formation and Nucleophilic Substitution Route

The most common and industrially significant route for synthesizing Pyrrocaine and its analogs, like lidocaine (B1675312), involves a two-step sequence: acylation followed by nucleophilic substitution. cerritos.edugoogle.comsandiego.edu

The synthesis begins with the acylation of 2,6-dimethylaniline (B139824). This is typically achieved by reacting it with an α-halo-acylating agent, most commonly chloroacetyl chloride. cerritos.edusandiego.edu This reaction forms an amide bond and results in the intermediate α-chloro-2,6-dimethylacetanilide. cerritos.edusandiego.edu The high reactivity of the acyl chloride group compared to the alkyl chloride ensures selective reaction at the amine. sandiego.edu

In the second step, the intermediate chloro-amide undergoes a nucleophilic substitution reaction. Pyrrolidine (B122466), acting as the nucleophile, displaces the chlorine atom on the α-carbon. This alkylation of the amine forms the tertiary amine structure characteristic of Pyrrocaine. The resulting base is then converted to its hydrochloride salt to improve stability and water solubility. nbinno.com

Table 1: Typical Reagents and Conditions for Amide Formation and Nucleophilic Substitution

| Step | Reactants | Reagents/Solvents | Key Transformation |

|---|---|---|---|

| 1. Acylation | 2,6-dimethylaniline, Chloroacetyl chloride | Glacial Acetic Acid, Sodium Acetate | Formation of α-chloro-2,6-dimethylacetanilide |

| 2. Nucleophilic Substitution | α-chloro-2,6-dimethylacetanilide, Pyrrolidine | Toluene, Heat | Formation of Pyrrocaine base |

| 3. Salt Formation | Pyrrocaine base | Hydrochloric Acid (HCl) | Formation of this compound |

Knorr Synthesis Modifications for Pyrrole Ring Formation

The Knorr pyrrole synthesis and the related Paal-Knorr synthesis are classic methods for constructing pyrrole rings. wikipedia.orgpharmaguideline.comwikipedia.org The Paal-Knorr synthesis, for instance, involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine to yield a substituted pyrrole. pharmaguideline.comorganic-chemistry.orgrgmcet.edu.in The reaction is typically conducted under neutral or weakly acidic conditions. organic-chemistry.orgrgmcet.edu.in

While the Knorr and Paal-Knorr syntheses are highly effective for creating aromatic pyrrole rings, their direct application to the synthesis of Pyrrocaine is not standard. wikipedia.orgpharmaguideline.com Pyrrocaine contains a saturated pyrrolidine ring, not an aromatic pyrrole ring. Therefore, a direct Knorr condensation would not yield the required scaffold. To be utilized, this pathway would require significant modification, such as:

Post-synthesis reduction: A pyrrole ring could theoretically be synthesized first and then subsequently reduced to a pyrrolidine ring. However, this adds steps and complexity compared to the more direct route of using pyrrolidine as a starting material.

Modified precursors: The synthesis would require starting materials that lead to the formation of the saturated ring directly, which deviates from the traditional Knorr mechanism.

Given the efficiency of introducing the complete pyrrolidine moiety via nucleophilic substitution, the Knorr synthesis is not a conventional pathway for this specific molecule.

Acylation Reactions in this compound Synthesis

Acylation is a pivotal reaction in the synthesis of this compound, specifically in the formation of the crucial amide linkage. researchgate.net The most common method involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride. google.comsandiego.edunih.gov This reaction is often carried out in a solvent like glacial acetic acid. cerritos.edugoogle.com A base, such as sodium acetate, is frequently added to neutralize the hydrochloric acid byproduct, which could otherwise form a salt with the unreacted 2,6-dimethylaniline and prevent it from participating in the reaction. sandiego.edu

The general mechanism for this amide bond formation involves the nucleophilic attack of the amine group of 2,6-dimethylaniline on the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion to form the stable amide product, α-chloro-2,6-dimethylacetanilide. sandiego.edu

Advanced Synthetic Approaches

Modern synthetic chemistry aims to improve efficiency, reduce waste, and simplify procedures. These principles have been applied to the synthesis of molecules structurally related to this compound.

One-Pot Synthesis Strategies for this compound

One-pot synthesis, which involves performing multiple reaction steps in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, time, and waste reduction. nih.gov For a molecule like Pyrrocaine, a one-pot approach could combine the acylation of 2,6-dimethylaniline and the subsequent nucleophilic substitution by pyrrolidine into a single, streamlined process. nih.gov

Such a strategy could involve the initial reaction of 2,6-dimethylaniline with chloroacetyl chloride, followed by the in-situ addition of pyrrolidine to the same reaction vessel. This circumvents the need for the isolation and purification of the α-chloro-2,6-dimethylacetanilide intermediate, thereby saving time and resources. nih.gov The development of one-pot procedures for structurally similar compounds demonstrates the feasibility of this approach for generating diverse libraries of molecules efficiently. nih.govsemanticscholar.orgresearchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govwjarr.com Applying these principles to the synthesis of this compound can lead to more environmentally sustainable production methods. nih.govjddhs.com

Key areas for implementing green chemistry in this synthesis include:

Safer Solvents: Traditional syntheses often use solvents like toluene or glacial acetic acid. google.comnih.gov Green chemistry encourages replacing these with safer, more environmentally benign alternatives, or even conducting reactions under solvent-free conditions where possible. jddhs.commdpi.com

Atom Economy: The core synthetic route is relatively atom-economical. However, optimizing reaction conditions to maximize yield and minimize the formation of byproducts is a key goal. wjarr.comjddhs.com

Catalysis: While the standard synthesis does not heavily rely on catalysts, exploring catalytic alternatives to stoichiometric reagents can reduce waste. mdpi.com For example, using catalytic methods for amide bond formation instead of activating agents that generate stoichiometric waste would be a greener approach. mdpi.com

Table 2: Application of Green Chemistry Principles to this compound Synthesis

| Green Chemistry Principle | Application in Pyrrocaine Synthesis |

|---|---|

| 1. Waste Prevention | Optimize reactions to maximize yield; utilize one-pot procedures to reduce purification waste. nih.gov |

| 2. Atom Economy | The primary pathway has good atom economy; further optimization can minimize side reactions. wjarr.com |

| 3. Less Hazardous Synthesis | Replace hazardous reagents like thionyl chloride (if used for activation) with safer alternatives. jddhs.com |

| 4. Designing Safer Chemicals | The focus is on the synthesis process of the existing molecule. |

| 5. Safer Solvents & Auxiliaries | Replace volatile organic solvents (e.g., toluene) with greener alternatives like water or bio-based solvents, or use solvent-free conditions. jddhs.commdpi.com |

| 6. Design for Energy Efficiency | Explore microwave-assisted or flow chemistry protocols to reduce energy consumption and reaction times. nih.gov |

By integrating these advanced synthetic strategies, the production of this compound can become more efficient, cost-effective, and environmentally sustainable.

Chemical Reactivity and Derivatization of this compound

This compound, as a derivative of 2,6-dimethylaniline and N-acetylpyrrolidine, possesses distinct reactive sites that dictate its chemical behavior. The primary points of reactivity are the aromatic ring, the amide linkage, and the pyrrolidine ring. These sites are susceptible to various transformations, including oxidation, hydrolysis, and nucleophilic substitution, which are fundamental to its metabolism and potential for derivatization.

Oxidation Reactions and Metabolite Formation (e.g., 2,6-xylidine)

The metabolic fate of many local anesthetics containing an arylamide structure, such as pyrrocaine, is closely linked to oxidative processes. While specific studies on pyrrocaine's metabolism are limited, its structural similarity to lidocaine allows for well-founded inferences regarding its metabolic pathways. The primary metabolite resulting from the hydrolysis of the amide bond is 2,6-dimethylaniline, also known as 2,6-xylidine. This metabolite is known to undergo further oxidative transformations.

The oxidation of 2,6-xylidine is a critical pathway in its biotransformation. This process is primarily mediated by cytochrome P450 (CYP) enzymes. The initial monooxygenation can occur at two main sites: the nitrogen of the amino group or the para position of the aromatic ring researchgate.net.

N-Hydroxylation: Oxidation at the nitrogen atom leads to the formation of N-(2,6-dimethylphenyl)hydroxylamine (DMHA) researchgate.net. This hydroxylamine derivative is a reactive intermediate.

Ring Hydroxylation: Oxidation at the para-position of the aromatic ring results in the formation of 4-amino-3,5-dimethylphenol (DMAP) researchgate.net.

These primary metabolites can undergo further reactions. DMHA, for instance, has the potential to be further activated through esterification, forming reactive esters that can decompose to a nitrenium ion. This highly electrophilic species can react with various macromolecules. DMAP can also undergo non-enzymatic oxidation to form an iminoquinone, which is a potent electrophile researchgate.net. The metabolite 2,6-xylidine is recognized as a carcinogen in rats, and its presence is a significant toxicological consideration nih.gov.

| Metabolite Precursor | Key Oxidative Reaction | Resulting Metabolite | Enzyme Family |

| 2,6-Xylidine | N-Hydroxylation | N-(2,6-dimethylphenyl)hydroxylamine (DMHA) | Cytochrome P450 |

| 2,6-Xylidine | Ring Hydroxylation (para) | 4-amino-3,5-dimethylphenol (DMAP) | Cytochrome P450 |

Hydrolysis Pathways of the Amide Moiety

The amide bond in this compound is a key structural feature that is susceptible to hydrolysis. This reaction cleaves the molecule into two primary fragments: 2,6-dimethylaniline and a pyrrolidine-containing moiety. The stability of the amide bond is significant, but it can be broken under specific physiological or chemical conditions.

Amide hydrolysis can be catalyzed by acids, bases, or enzymes. In a biological context, this breakdown is often facilitated by amidase enzymes. The rate of hydrolysis for amide-type local anesthetics can be influenced by the presence of other substances. For instance, studies on structurally similar compounds have shown that the rate of hydrolysis of one local anesthetic can be inhibited by the presence of another nih.gov. This suggests that competitive inhibition at the enzymatic level can affect the metabolic clearance of these drugs. The cleavage of the amide bond is a crucial step in the metabolism and detoxification of pyrrocaine, leading to the formation of 2,6-xylidine, which then enters the oxidative pathways described previously.

| Reaction Type | Catalyst/Condition | Products of Hydrolysis |

| Chemical Hydrolysis | Acid or Base | 2,6-dimethylaniline, N-(pyrrolidin-2-yl)acetic acid derivative |

| Enzymatic Hydrolysis | Amidases (e.g., in serum) | 2,6-dimethylaniline, N-(pyrrolidin-2-yl)acetic acid derivative |

Nucleophilic Substitution Reactions Involving the Pyrrolidine Ring

The pyrrolidine ring in this compound contains a secondary amine nitrogen atom, which is a key center of reactivity. This nitrogen atom confers basicity and nucleophilicity to the scaffold nih.gov. Due to its nucleophilic character, this nitrogen is a primary site for substitution reactions nih.gov.

The lone pair of electrons on the nitrogen atom can readily attack electrophilic centers, leading to the formation of new covalent bonds. This makes the pyrrolidine nitrogen a common point for derivatization to modify the molecule's properties. While the carbon atoms of the saturated pyrrolidine ring are generally not susceptible to direct nucleophilic attack, the ring can be involved in more complex transformations. For example, reactions can be designed to achieve ring closure to form substituted pyrrolidines from acyclic precursors through nucleophilic attack rsc.org.

In the context of pyrrocaine, the most prominent nucleophilic reaction involving the pyrrolidine ring is the reaction of the nitrogen atom. This nucleophilicity is fundamental to the synthesis of pyrrocaine itself, which involves the displacement of a halogen by pyrrolidine in the final step wikipedia.org.

| Reactive Site | Type of Reaction | Reactant Type | Potential Product |

| Pyrrolidine Nitrogen | Nucleophilic Substitution | Alkyl Halides | Quaternary Ammonium Salt |

| Pyrrolidine Nitrogen | Acylation | Acyl Chlorides | N-acylated Pyrrolidine Derivative |

Molecular Pharmacology and Mechanism of Action of Pyrrocaine Hydrochloride

Voltage-Gated Sodium Channel Interaction and Inhibition

The principal pharmacological effect of pyrrocaine (B1211172) hydrochloride is the inhibition of voltage-gated sodium channels. nih.gov These channels are critical for the rapid depolarization phase of the action potential in excitable cells, including neurons and cardiomyocytes. researchgate.net By blocking these channels, pyrrocaine hydrochloride reduces the influx of sodium ions, thereby increasing the threshold for electrical excitation and slowing the propagation of the nerve impulse. nih.govresearchgate.net

Biophysical Characterization of Sodium Channel Blockade

The interaction of local anesthetics with sodium channels is characterized by a state-dependent blockade, meaning the drug has different affinities for the resting, open, and inactivated states of the channel. While detailed biophysical studies specifically characterizing the sodium channel blockade by this compound, such as the precise onset and offset rates or the voltage-dependence of the block, are not extensively available in the current literature, the mechanism can be inferred from closely related amino-amide anesthetics. This state-dependent interaction results in a use-dependent or frequency-dependent block, where the inhibitory effect is more pronounced in rapidly firing neurons. This is because, during high-frequency firing, the sodium channels spend more time in the open and inactivated states, for which the drug has a higher affinity.

Ion Channel Profiling Beyond Sodium Channels

While voltage-gated sodium channels are the primary target, other ion channels can also be affected by local anesthetics, which may contribute to both their therapeutic and side-effect profiles.

Effects on Voltage-Sensitive L-type Calcium Channels

Some local anesthetics have been shown to interact with voltage-sensitive L-type calcium channels, although typically at higher concentrations than those required for sodium channel blockade. These channels are crucial for neurotransmitter release, muscle contraction, and the regulation of gene expression. At clinically neurotoxic concentrations, some local anesthetics can unmask action potentials mediated by L-type calcium currents while suppressing sodium-dependent excitability. Detailed studies focusing on the specific effects of this compound on L-type calcium channels are limited.

Modulation of Cardiac Ion Channel Function

Due to their action on ion channels, local anesthetics can have significant effects on cardiac electrophysiology. By blocking cardiac sodium channels, they can decrease the maximum rate of depolarization of the cardiac action potential, leading to a slowing of conduction velocity. This can affect cardiac rhythmicity and excitability. The specific modulatory effects of this compound on the ion channels governing right atrium rhythmicity and left atrium excitability have not been extensively characterized. In general, the blockade of cardiac sodium channels can have antiarrhythmic or proarrhythmic consequences depending on the specific electrophysiological context.

Molecular Targets and Signaling Pathways

The primary molecular target for this compound is the alpha subunit of the voltage-gated sodium channel. The binding site for local anesthetics has been localized to the S6 transmembrane segments of domains I, III, and IV of the channel protein. Beyond direct ion channel blockade, the downstream effects on signaling pathways are largely a consequence of the reduced cellular excitability. There is limited research into other potential primary molecular targets or the modulation of specific intracellular signaling pathways by this compound.

Interaction with 5-aminolevulinate synthase (ALAS1) in Preclinical Models

Preclinical research has identified an interaction between pyrrocaine and 5-aminolevulinate synthase (ALAS1), the rate-limiting enzyme in the heme biosynthesis pathway. A study conducted on 18-day-old chick embryo livers in ovo investigated the effects of various anesthetic agents on ALAS1 activity and porphyrin formation. This model is relevant for assessing the potential of drugs to induce porphyria, a group of genetic disorders characterized by defects in heme synthesis.

The findings of this study indicated that pyrrocaine, along with other lidocaine (B1675312) derivatives such as bupivacaine, mepivacaine, and etidocaine, induced ALAS1 and led to an accumulation of porphyrins. In contrast, procaine (B135) and its derivatives showed no or only very slight porphyrogenic effects in the same experimental model. The study suggests that local anesthetics with an amide structure, like pyrrocaine, may have the potential to stimulate heme biosynthesis, a crucial consideration in patients with hepatic porphyrias.

| Anesthetic Agent | Chemical Class | Effect on ALAS1 in Chick Embryo Liver | Porphyrin Accumulation in Chick Embryo Liver |

|---|---|---|---|

| Pyrrocaine | Amide | Induction | Observed |

| Lidocaine | Amide | Induction | Observed |

| Bupivacaine | Amide | Induction | Observed |

| Mepivacaine | Amide | Induction | Observed |

| Etidocaine | Amide | Induction | Observed |

| Prilocaine | Amide | Induction | Observed |

| Procaine | Ester | No or very slight effect | No or very slight effect |

| Proxymetacaine | Ester | No or very slight effect | No or very slight effect |

| Oxybuprocaine | Ester | No or very slight effect | No or very slight effect |

| Butacaine | Ester | No or very slight effect | No or very slight effect |

| Tetracaine | Ester | No or very slight effect | No or very slight effect |

Broadening Receptor Binding and Cellular Pathway Investigations

The primary and most well-documented mechanism of action of this compound is the blockade of voltage-gated sodium channels, which is the basis for its local anesthetic effect. nih.gov While this interaction is central to its therapeutic use, the broader receptor binding profile and its effects on other cellular pathways are not extensively detailed in the available scientific literature.

Local anesthetics as a class, however, are known to interact with other ion channels, including potassium and calcium channels, although with less affinity than for sodium channels. nih.govderangedphysiology.com Some local anesthetics have also been shown to interact with G-protein-coupled receptors. nih.gov For instance, the related local anesthetic procaine has been reported to bind to or antagonize the function of N-methyl-D-aspartate (NMDA) receptors, nicotinic acetylcholine (B1216132) receptors, and the serotonin (B10506) receptor-ion channel complex. drugbank.com However, specific studies detailing the binding affinities and functional consequences of this compound at these or other receptors are limited.

Structure Activity Relationships Sar and Analogue Design for Pyrrocaine Hydrochloride

Elucidation of Key Structural Motifs for Pharmacological Activity

The effectiveness of a local anesthetic is determined by a delicate balance of its physicochemical properties, such as lipid solubility and pKa, which are dictated by its chemical structure. derangedphysiology.combrainkart.com The molecule is composed of a hydrophobic aromatic domain, an intermediate linker with an amide group, and a hydrophilic domain formed by a tertiary amine. mdpi.com These key fragments have been identified as crucial for the blockade of ion channels. mdpi.com

The general structure of amide local anesthetics, including Pyrrocaine (B1211172), consists of these three core components, which are essential for their mechanism of action. gpattutor.comjove.com The lipophilic part facilitates penetration of the nerve's lipid membrane, the hydrophilic amine group interacts with the sodium channel receptor, and the intermediate amide chain connects these two ends. nih.govjove.com

| Structural Component | Primary Function in Anesthetic Activity |

| Aromatic Ring (Lipophilic) | Enhances lipid solubility, facilitating diffusion through nerve sheaths and cell membranes. nih.gov Governs potency. brainkart.com |

| Intermediate Amide Linkage | Connects the lipophilic and hydrophilic portions. More stable to hydrolysis than ester linkages, leading to a longer duration of action. jove.com |

| Tertiary Amine (Hydrophilic) | Acts as the "on-off" switch; exists in an equilibrium between a lipid-soluble neutral base and a water-soluble protonated cation. The ionized form is responsible for binding to the sodium channel receptor. derangedphysiology.combrainkart.com |

The hydrophilic portion of Pyrrocaine is a pyrrolidine (B122466) ring, a tertiary amine. This group is critical for the molecule's function. nih.gov Local anesthetics exist in equilibrium between a nonionized, lipid-soluble base form and an ionized, water-soluble cationic form. brainkart.com The uncharged base is essential for diffusing across the nerve membrane into the axoplasm. nih.gov Once inside the cell, where the pH is slightly more acidic, the tertiary amine gains a proton and becomes a charged cation. derangedphysiology.com It is this ionized, quaternary form that is responsible for the actual blockade of the sodium channel by binding to a specific receptor site within the channel's pore. nih.govderangedphysiology.comyoutube.com

The lipophilic character of Pyrrocaine is primarily determined by its aromatic ring, which is a 2,6-dimethylphenyl group. gpattutor.com This hydrophobic domain is essential for local anesthetic activity and plays a significant role in the binding of the molecule to the channel receptor. gpattutor.com The lipid solubility of an anesthetic is a key determinant of its potency; greater lipid solubility enhances the drug's ability to cross nerve membranes to reach its site of action. nih.govnih.gov

Substitutions on this aromatic ring have a pronounced effect on anesthetic properties. nih.govchemrxiv.org In Pyrrocaine, the two methyl groups at the ortho positions (positions 2 and 6) are crucial. These alkyl groups increase the molecule's lipophilicity, thereby increasing its potency. brainkart.com Furthermore, these ortho-methyl groups provide steric hindrance that protects the adjacent amide linkage from hydrolysis by enzymes, contributing to a longer duration of action compared to ester-type anesthetics and unsubstituted amides. gpattutor.com The aromatic ring is also directly involved in receptor binding through specific interactions, such as cation-π interactions, between the anesthetic molecule and aromatic amino acid residues within the sodium channel's binding pocket. mdpi.comahajournals.org

Comparative Structure-Activity Analysis with Related Amide Anesthetics

Pyrrocaine is structurally very similar to Lidocaine (B1675312), a widely used amide anesthetic. The primary difference between the two molecules lies in the structure of the hydrophilic tertiary amine group. wikipedia.org While Pyrrocaine contains a pyrrolidine ring, Lidocaine possesses a diethylamine (B46881) group. wikipedia.org This seemingly minor structural modification can influence the drug's physicochemical properties.

The synthesis of Pyrrocaine is analogous to that of Lidocaine, with the key difference being the substitution of pyrrolidine for diethylamine in the final step. wikipedia.org Despite the structural difference in the amine group, the anesthetic potency of Pyrrocaine has been found to be equivalent to that of Lidocaine in blocking both sensory and motor nerves. wikipedia.org

| Feature | Pyrrocaine | Lidocaine | Structural Impact |

| Aromatic Group | 2,6-dimethylphenyl | 2,6-dimethylphenyl | Identical; contributes to high lipid solubility and potency. gpattutor.com |

| Intermediate Linkage | Amide | Amide | Identical; provides stability against hydrolysis. jove.com |

| Amine Group | Pyrrolidine (cyclic) | Diethylamine (acyclic) | The cyclic structure of Pyrrocaine's amine may influence lipid solubility and duration of action compared to the more flexible acyclic amine of Lidocaine. nih.gov |

| Reported Potency | Equivalent to Lidocaine wikipedia.org | Standard reference | Demonstrates that the core structure (aromatic ring, amide link) is a primary driver of potency. |

This comparison highlights that while the 2,6-dimethylphenyl group and the amide linkage are critical for establishing the fundamental anesthetic activity and stability, modifications at the tertiary amine can be made without drastically altering potency, allowing for the fine-tuning of other properties.

Design and Synthesis of Pyrrocaine Hydrochloride Analogues

The knowledge gained from SAR studies provides a foundation for the development of new anesthetic agents. By systematically modifying the this compound structure, it is possible to design novel analogues with potentially enhanced potency, altered duration of action, or a more selective therapeutic effect.

Rational drug design uses SAR insights to make targeted modifications to a lead compound, such as Pyrrocaine, to improve its pharmacological profile. mdpi.com This approach focuses on altering one of the three key structural components:

Aromatic Ring Modification: Based on the principle that lipophilicity correlates with potency, one could synthesize analogues with different alkyl or other electron-donating substituents on the phenyl ring to modulate lipid solubility. brainkart.comgpattutor.com For instance, replacing the methyl groups with chloro groups has been used in Lidocaine analogues to increase the half-life and lipid solubility. nih.gov

Amine Group Modification: The pyrrolidine ring can be altered. Proline analogues, which are based on the pyrrolidine structure, are versatile building blocks in drug design. nih.gov Creating Pyrrocaine analogues with substituted pyrrolidine rings (e.g., fluoroprolines) could fine-tune the pKa and binding characteristics of the hydrophilic head. nih.gov

Intermediate Chain Alteration: While the amide bond in Pyrrocaine provides stability, designing analogues with different linker lengths or compositions could modulate the distance and orientation between the lipophilic and hydrophilic ends, potentially affecting receptor fit and duration of action.

These rationally designed compounds would then be synthesized and evaluated in silico and in vitro to determine if the intended improvements in activity have been achieved. mdpi.com

Combinatorial chemistry is a powerful technique for rapidly generating a large and diverse collection of compounds, known as a library. wikipedia.orgnih.gov This method allows for the synthesis of tens to thousands of molecules in a single process, which can then be subjected to high-throughput screening to identify promising candidates. wikipedia.org

A combinatorial approach to generating this compound analogues could involve a multi-component synthesis strategy. The core scaffold would be based on the 2-chloro-N-(2,6-dimethylphenyl)acetamide intermediate used in Pyrrocaine synthesis. wikipedia.org This core could then be reacted with a diverse library of cyclic and acyclic secondary amines in parallel, replacing the pyrrolidine group to explore a wide range of hydrophilic head groups.

Similarly, one could start with a library of different substituted anilines, react them with chloroacetyl chloride, and then complete the synthesis with pyrrolidine. wikipedia.org This would generate a library of analogues with varied substitutions on the aromatic ring. By combining these approaches, a vast chemical space around the Pyrrocaine structure can be explored efficiently, increasing the probability of discovering novel local anesthetics with superior properties. nih.gov

Advanced Analytical Methodologies for Pyrrocaine Hydrochloride Research

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for separating Pyrrocaine (B1211172) hydrochloride from impurities, degradation products, and other components within a sample. These techniques provide quantitative data on the purity and concentration of the active pharmaceutical ingredient.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a cornerstone technique for the routine analysis and quality control of Pyrrocaine hydrochloride. This method offers a robust and reliable means of quantifying the compound and assessing its purity. The principle involves passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. Different components in the mixture interact differently with the adsorbent material, causing them to separate as they flow through the column.

In a typical reversed-phase HPLC setup for an amide-type anesthetic, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer. nih.govsci-hub.se UV detection is particularly suitable for this compound due to the presence of a chromophore—the aromatic ring—which absorbs UV light at a specific wavelength. sci-hub.se By monitoring the absorbance at this wavelength, the concentration of the compound can be determined with high sensitivity and precision. researchgate.net The method's linearity, accuracy, and precision are thoroughly validated to ensure reliable results. nih.gov

Below is an interactive table summarizing typical HPLC conditions used for the analysis of related amide-type local anesthetics, which are applicable to the development of a method for this compound.

| Parameter | Condition | Rationale |

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5µm) | Provides excellent separation for moderately polar compounds like Pyrrocaine HCl. |

| Mobile Phase | Acetonitrile / Phosphate Buffer (pH adjusted) | The organic modifier (acetonitrile) and aqueous buffer allow for fine-tuning of the separation (elution time). |

| Detection | UV Spectrophotometry (e.g., ~210-263 nm) | The aromatic ring in the molecule provides strong UV absorbance for sensitive detection. |

| Flow Rate | 1.0 mL/min | A standard flow rate that balances analysis time with separation efficiency. |

| Internal Standard | A structurally similar compound (e.g., Procainamide) | Used to improve the precision and accuracy of quantification by correcting for variations in injection volume. nih.gov |

This table represents a generalized methodology. Specific parameters must be optimized for this compound analysis.

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering substantial improvements in resolution, speed, and sensitivity. wisdomlib.org UHPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which necessitates operation at much higher pressures. wisdomlib.org This reduction in particle size leads to a dramatic increase in separation efficiency.

For the analysis of this compound, transitioning from HPLC to UHPLC can yield several key advantages:

Faster Analysis Times: The high pressure and efficiency allow for significantly shorter run times, increasing sample throughput. wisdomlib.org

Improved Resolution: UHPLC provides sharper and narrower peaks, enabling better separation of this compound from closely related impurities or degradation products. wisdomlib.org

Reduced Solvent Consumption: Faster run times and more efficient columns lead to a significant decrease in the volume of solvent required, making the method more environmentally friendly and cost-effective. wisdomlib.org

The fundamental principles of separation remain the same as in HPLC (e.g., reversed-phase), but the enhanced resolving power makes UHPLC a superior technique for stability-indicating methods and the analysis of complex mixtures. nih.gov

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and functional group analysis of molecules. They work by measuring the interaction of the compound with electromagnetic radiation, providing a unique spectral "fingerprint."

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise molecular structure of an organic compound like this compound. researchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule. encyclopedia.pub

¹H NMR: This experiment identifies the different types of protons (hydrogen atoms) in the molecule and their chemical environment. For this compound, one would expect to see distinct signals for the aromatic protons, the protons on the pyrrolidine (B122466) ring, the methylene (B1212753) (-CH₂-) groups, and the methyl (-CH₃) group. The integration of these signals corresponds to the number of protons of each type.

¹³C NMR: This experiment provides information about the different carbon atoms in the structure. Each unique carbon atom in this compound will give a distinct signal.

2D NMR Techniques: Advanced experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum reveals which protons are coupled to each other (i.e., are on adjacent carbons), while an HSQC spectrum correlates directly bonded proton and carbon atoms. encyclopedia.pub These experiments are crucial for unambiguously assigning all signals and confirming the complete molecular structure. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method used to identify the functional groups present in a molecule. nih.gov When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. The IR spectrum is a plot of these absorption frequencies, which are characteristic of particular bonds and functional groups. libretexts.org

For this compound, the IR spectrum would display characteristic absorption bands confirming its key structural features. The analysis of these bands provides confirmatory evidence of the compound's identity. nih.gov

The following interactive table details the expected IR absorption bands for the primary functional groups within this compound.

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Amide | C=O stretch | ~1650 - 1680 |

| Amine Salt | N-H stretch | ~2700 - 3100 (broad) |

| Aromatic Ring | C=C stretch | ~1450 - 1600 |

| Aromatic Ring | C-H stretch | ~3000 - 3100 |

| Alkyl | C-H stretch | ~2850 - 2960 |

| Amide/Amine | C-N stretch | ~1200 - 1350 |

These are approximate ranges and can vary based on the molecular environment and sample preparation.

Spectrophotometric Assay Development for Amide-Type Anesthetics

Spectrophotometric methods offer a simple, rapid, and cost-effective alternative to chromatography for the quantification of drugs in certain formulations. nih.gov These assays are typically based on a chemical reaction that produces a colored product, with the intensity of the color being directly proportional to the concentration of the analyte.

For amide-type anesthetics, including Pyrrocaine, one established spectrophotometric method is based on the controlled formation of a copper complex. nih.gov This complex exhibits strong absorbance in the visible region, and its concentration can be measured using a spectrophotometer. The method's validity is confirmed by its adherence to the Beer-Lambert law over a useful concentration range.

Other spectrophotometric approaches for local anesthetics involve the formation of colored ion-pair complexes. ijpsonline.com For instance, an anesthetic drug can react with a dye reagent, like bromothymol blue, to form a complex that can be extracted into an organic solvent and measured. ijpsonline.com The development of such an assay requires careful optimization of variables like pH, reagent concentration, and reaction time to ensure accuracy and reproducibility. nih.gov

Mass Spectrometry Applications in this compound Research

Mass spectrometry (MS) stands as a cornerstone in the analytical research of pharmaceutical compounds, offering unparalleled sensitivity and specificity. In the context of this compound, its application is critical for elucidating metabolic pathways and for the precise quantification in biological systems during preclinical evaluations. By coupling mass spectrometry with chromatographic techniques, primarily liquid chromatography (LC-MS), researchers can effectively separate this compound from a complex mixture of endogenous components and concurrently identify and quantify the parent drug and its derivatives.

Identification of Metabolites and Degradation Products

The investigation into the biotransformation and stability of this compound is fundamental to understanding its pharmacological and toxicological profile. Mass spectrometry is the definitive tool for identifying metabolites formed in vivo and degradation products that may arise during manufacturing or storage.

Forced degradation studies are a common starting point, where the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. researchgate.net While specific studies on this compound are not extensively detailed in publicly available literature, the analytical approach would be analogous to that used for other amino-amide local anesthetics like lidocaine (B1675312). nih.gov In such studies, HPLC or UPLC separates the degradation products, which are then introduced into a mass spectrometer. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements, enabling the determination of elemental compositions for the unknown compounds. mdpi.com Subsequent tandem mass spectrometry (MS/MS) experiments are performed to fragment the ionized degradation products. The resulting fragmentation patterns offer structural insights, allowing for the characterization of the novel entities. nih.gov

Similarly, in metabolic studies, biological samples (e.g., from preclinical animal models) are analyzed to identify metabolites. The metabolic fate of this compound is expected to follow pathways common to other local anesthetics, including hydrolysis of the amide linkage, N-dealkylation of the pyrrolidine ring, and aromatic hydroxylation. Mass spectrometry can detect the mass shifts corresponding to these biotransformations. For instance, the hydrolysis of the amide bond in Pyrrocaine would lead to the formation of 2,6-dimethylaniline (B139824) and N-(2-carboxyethyl)pyrrolidine. The identification of such metabolites is crucial for a comprehensive understanding of the drug's disposition.

Based on the known metabolic pathways of structurally related local anesthetics, the following table outlines the potential metabolites and degradation products of this compound that could be identified using mass spectrometry. It is important to note that this is a theoretical representation, as specific experimental data for this compound is limited.

| Compound Type | Potential Compound Name | Expected Biotransformation / Degradation Pathway | Analytical Approach |

| Metabolite | Hydroxypyrrocaine | Aromatic hydroxylation | LC-HRMS for accurate mass, MS/MS for localization of the hydroxyl group |

| Metabolite | N-dealkylated pyrrocaine | N-dealkylation of the pyrrolidine ring | LC-MS/MS to detect the characteristic mass loss |

| Degradation Product | 2,6-dimethylaniline | Hydrolysis of the amide bond | GC-MS or LC-MS |

| Degradation Product | N-(2-carboxyethyl)pyrrolidine | Hydrolysis of the amide bond | LC-MS |

Quantitative Analysis in Complex Biological Matrices (Preclinical)

In preclinical research, the quantitative determination of a drug and its metabolites in biological matrices like plasma, blood, and tissue is essential for pharmacokinetic and toxicokinetic studies. dtic.mil Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed. frontiersin.org

The development of a quantitative LC-MS/MS method for this compound would involve several key steps. First, an efficient sample preparation technique is required to extract the analyte from the complex biological matrix and remove interferences. Common methods include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). dtic.mil The choice of method depends on the required sensitivity and the nature of the biological matrix.

Following extraction, the sample is injected into an HPLC or UPLC system for chromatographic separation. A reversed-phase C18 column is typically used to separate the analyte from endogenous components. The mobile phase composition and gradient are optimized to achieve a sharp peak shape and a short run time.

The eluent from the LC system is then introduced into a tandem mass spectrometer, usually a triple quadrupole instrument, operating in multiple reaction monitoring (MRM) mode. In MRM, the first quadrupole selects the precursor ion (the protonated molecule of this compound, [M+H]⁺), which is then fragmented in the collision cell. The third quadrupole selects a specific product ion for detection. This process is highly selective and significantly reduces background noise, allowing for very low limits of quantification. nih.gov A stable isotope-labeled internal standard is often used to ensure accuracy and precision by compensating for matrix effects and variations in instrument response.

While a specific, validated LC-MS/MS method for the preclinical quantitative analysis of this compound is not readily found in the literature, the table below outlines the typical parameters for such a method, based on established procedures for other local anesthetics. nih.gov

| Parameter | Typical Condition / Method | Purpose |

| Biological Matrix | Plasma, Blood, Tissue Homogenate | To determine drug concentration for pharmacokinetic studies |

| Sample Preparation | Solid-Phase Extraction (SPE) or Protein Precipitation (PPT) | To remove proteins and other interferences |

| Chromatographic System | Ultra-High-Performance Liquid Chromatography (UPLC) | For rapid and efficient separation |

| Column | Reversed-phase C18 (e.g., 50 x 2.1 mm, 1.8 µm) | To separate the analyte from matrix components |

| Mobile Phase | Gradient of acetonitrile and water with formic acid | To achieve optimal chromatographic separation |

| Ionization Source | Electrospray Ionization (ESI) in positive mode | To generate protonated molecules ([M+H]⁺) |

| Mass Spectrometer | Triple Quadrupole (QqQ) | For sensitive and selective detection |

| Detection Mode | Multiple Reaction Monitoring (MRM) | For quantification of precursor-product ion transitions |

| Internal Standard | Stable isotope-labeled Pyrrocaine | To ensure accuracy and precision |

Computational Studies and in Silico Modeling of Pyrrocaine Hydrochloride

Molecular Docking Simulations with Target Proteins (e.g., Sodium Channels)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. For Pyrrocaine (B1211172) hydrochloride, the primary target is the voltage-gated sodium (Na+) channel. Docking simulations are used to understand the specific interactions that lead to the blockade of these channels, which is the basis of its anesthetic effect.

Research on local anesthetics, which are structurally similar to pyrrocaine, has identified key binding sites within the inner pore of the sodium channel. nih.gov An activated, open-channel conformation appears to create the high-affinity binding site for these drugs. nih.gov Molecular models suggest that the binding involves specific amino acid residues. The alkylamino head of ionizable local anesthetics is positioned near the selectivity filter, associating with residues such as Phe-1579 (in domain IVS6) and Leu-1280 (in domain IIIS6) of the Nav1.4 channel. nih.gov The aromatic ring of the anesthetic molecule typically interacts with other residues like Tyr-1586 (IVS6) and Asn-434 (IS6). nih.gov

The primary interactions stabilizing the drug-receptor complex are van der Waals forces. nih.gov These forces position the positive charge of the anesthetic's amino group to create an electrostatic barrier, which impedes the permeation of sodium ions and thus blocks nerve impulse propagation. nih.gov The binding site for local anesthetics often overlaps with that of other sodium channel blockers, such as certain anticonvulsants. nih.gov

| Anesthetic Moiety | Interacting Protein Domain | Key Amino Acid Residue | Reference |

|---|---|---|---|

| Alkylamino Head | IVS6 | Phenylalanine (Phe-1579) | nih.gov |

| Alkylamino Head | IIIS6 | Leucine (Leu-1280) | nih.gov |

| Aromatic Ring | IVS6 | Tyrosine (Tyr-1586) | nih.gov |

| Aromatic Ring | IS6 | Asparagine (Asn-434) | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods aimed at finding a mathematical relationship between the chemical structure of a compound and its biological activity. For local anesthetics like pyrrocaine, QSAR models can predict anesthetic potency and duration based on molecular descriptors.

Studies on pyrrolidine (B122466) derivatives have successfully employed 3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to build predictive models. researchgate.net These models correlate the 3D steric and electrostatic fields of the molecules with their biological activity. For instance, a CoMFA model developed for a series of sodium channel blockers based on local anesthetics generated a robust, non-cross-validated model with a high correlation coefficient (q² = 0.926) for its training set, indicating strong predictive power. nih.gov

The contour maps generated from these analyses provide crucial information for drug design. Steric and electrostatic maps can highlight regions where bulky groups or specific charges would be favorable or unfavorable for activity. researchgate.netnih.gov For example, CoMFA studies on related sodium channel blockers indicated that the binding site is predominantly hydrophobic. nih.gov This information allows medicinal chemists to rationally modify the structure of pyrrocaine to enhance its activity. Based on such models, new compounds can be designed with predicted activities that can be synthesized and tested, confirming the model's accuracy. researchgate.netnih.gov

Molecular Dynamics Simulations for Ligand-Receptor Interactions

Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time, providing a detailed view of the dynamic interactions between a ligand and its receptor. For Pyrrocaine hydrochloride, MD simulations can complement docking studies by revealing the stability of the binding pose and the conformational changes in both the drug and the sodium channel upon binding.

MD simulations performed on related pyrrolidine derivatives have demonstrated the stability of the ligand-protein complex within the binding site over simulation trajectories extending to 100 nanoseconds. researchgate.net These simulations confirm that the interactions predicted by molecular docking are maintained over time. Furthermore, MD studies on other local anesthetics interacting with lipid bilayers—a key component of the nerve membrane—show how these drugs partition into the membrane and affect its structural properties. nih.gov These simulations reveal that the charged and uncharged forms of anesthetics can induce different modifications in the lipid bilayer, which provides further insight into their molecular mechanism of action. nih.gov

Techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) can be combined with MD simulations to estimate the binding free energy, offering a more quantitative measure of the ligand's affinity for its target. researchgate.net

Cheminformatics and Virtual Screening for Novel Analogues

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. It is often employed in virtual screening, a process used to search vast libraries of chemical structures to identify those most likely to bind to a drug target.

For this compound, virtual screening can be used to discover novel analogues with potentially improved properties, such as higher potency or better selectivity. This process can be ligand-based or structure-based. Ligand-based virtual screening uses the structure of a known active compound, like pyrrocaine, as a template to find other molecules with similar 2D or 3D features. nih.gov Techniques such as extended-connectivity fingerprints (ECFP_4) can be used to calculate molecular similarity. nih.gov

Structure-based virtual screening, on the other hand, uses the 3D structure of the target protein (the sodium channel) to dock large numbers of compounds from a virtual library, scoring and ranking them based on their predicted binding affinity. nih.gov The results from QSAR and molecular docking studies on pyrrocaine and related compounds can be used to build robust screening protocols. For example, the pharmacophore model derived from CoMFA can be used as a filter to select promising candidates from a database before proceeding to more computationally expensive docking simulations. researchgate.netnih.gov The most promising candidates identified through virtual screening can then be synthesized and subjected to biological testing. nih.gov

Exploration of Novel Pharmacological Activities and Biological Interactions of Pyrrocaine Hydrochloride

Investigation of Anti-inflammatory Properties

While local anesthetics as a class are known to possess some anti-inflammatory effects, specific data on Pyrrocaine (B1211172) hydrochloride remains limited. The pyrrole and pyrrolidine (B122466) moieties found in various chemical structures are often investigated for their anti-inflammatory potential, typically through the inhibition of pathways involving cyclooxygenase (COX) enzymes or pro-inflammatory cytokines like TNF-α. However, dedicated studies to elucidate the specific mechanisms of Pyrrocaine hydrochloride are not extensively documented in publicly available research.

Currently, there is a notable absence of specific in vitro studies detailing the effects of this compound on key inflammatory mediators and cellular pathways. Research has not yet been published that specifically examines its impact on the production of prostaglandins, the activity of COX-1 and COX-2 enzymes, or the release of cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins from immune cells. Therefore, its mechanism of action at a molecular level in the context of inflammation remains an area for future investigation.

Similarly, there is a lack of available data from established preclinical models designed to assess the anti-inflammatory activity of this compound. Standard models, such as carrageenan-induced paw edema in rodents, which are frequently used to evaluate the efficacy of potential anti-inflammatory agents, have not been reported in the context of this compound. Consequently, its in vivo efficacy in mitigating inflammatory responses has not been established.

Assessment of Antimicrobial Potency of Pyrrocaine Derivatives

The potential for Pyrrocaine derivatives to exhibit antimicrobial activity is an area of scientific interest, given that other local anesthetics have demonstrated such properties. However, specific studies evaluating the antimicrobial spectrum of Pyrrocaine derivatives against various strains of bacteria or fungi are not currently available in scientific literature. Research is needed to determine their minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) against clinically relevant pathogens.

Interaction Profiles with Other Pharmacological Agents (Preclinical)

The study of drug interactions is critical for understanding the complete pharmacological profile of a compound. For this compound, preclinical investigations into its interactions with other agents are foundational to predicting its behavior in more complex biological systems.

In clinical practice, local anesthetics are frequently combined with vasoconstrictors, such as epinephrine, to prolong the duration of anesthesia and reduce systemic absorption. The underlying mechanism involves the vasoconstrictor reducing local blood flow at the site of administration, thereby slowing the rate at which the anesthetic is absorbed into the systemic circulation. This localization enhances the anesthetic's neuronal blockade and minimizes potential systemic effects. While this is a general principle for local anesthetics, specific preclinical pharmacokinetic studies quantifying the precise impact of vasoconstrictors on the absorption rate, peak plasma concentration (Cmax), and tissue distribution of this compound have not been specifically reported.

The combination of different local anesthetics is sometimes explored to modulate the onset and duration of anesthesia. For instance, the formation of a eutectic mixture of lidocaine (B1675312) and prilocaine allows for a higher concentration of the anesthetic bases, which can facilitate dermal anesthesia. However, there are no preclinical studies available that investigate the combinatorial effects of this compound with other amide local anesthetics like lidocaine, bupivacaine, or ropivacaine. Such studies would be necessary to determine any synergistic, additive, or antagonistic interactions regarding efficacy and duration of action.

Methodological Considerations and Future Research Directions

Robust Experimental Design in Pyrrocaine (B1211172) Hydrochloride Studies

A cornerstone of credible scientific inquiry is a robust experimental design. In the context of Pyrrocaine hydrochloride research, this involves meticulous planning to minimize bias and ensure that results are both reproducible and reliable. Key components of such a design include appropriate controls, randomization, and blinding where applicable.

Technical replication is fundamental to estimating the imprecision and random error inherent in any analytical method. westgard.com A typical replication experiment involves analyzing a minimum of 20 samples of the same material to observe the expected variation under normal operating conditions. westgard.com By calculating the mean, standard deviation (SD), and coefficient of variation (CV), researchers can quantify the random error associated with their measurements of this compound's effects. westgard.com This process is crucial for establishing the consistency and reliability of an assay within a single laboratory.

To ensure broader applicability and guard against systemic errors unique to one setting, cross-laboratory validation is essential. This process involves independent laboratories performing the same experiments on this compound. Concordance of results across different sites provides strong evidence of the methodology's robustness and the universality of the findings. This external validation is critical for confirming novel discoveries and establishing them as accepted scientific knowledge.

The interpretation of experimental data in this compound studies requires a thorough understanding of how uncertainties in individual measurements affect the final calculated results. Error propagation, or the propagation of uncertainty, is the analysis of how these measurement errors influence the uncertainty of a function based on them. wikipedia.orgstatisticshowto.com When multiple measurements, each with its own error, are combined in a calculation—for instance, to determine a dose-response curve or a metabolic rate—their individual uncertainties accumulate. statisticshowto.comnih.gov

Uncertainty can be expressed as absolute error, relative error, or, most commonly, as the standard deviation of a set of measurements. wikipedia.org Specific formulas are used to calculate how these errors propagate through mathematical operations like addition, subtraction, multiplication, and division. statisticshowto.comepfl.ch In complex, non-linear models, such as those used in metabolomics or pharmacokinetic analyses, bootstrap methods or Monte Carlo simulations may be employed to estimate the resulting probability distribution for an output variable. nih.govnih.gov A rigorous error propagation analysis is indispensable for determining the confidence in the final results and for making statistically sound interpretations of this compound's effects. nih.gov

Application of PICOT Framework for Focused Research Question Formulation

To ensure that research is clinically relevant and methodologically sound, the formulation of a clear and focused research question is a critical first step. nih.gov The PICOT framework is a widely used tool that helps structure clinical questions by breaking them down into key components. nih.govresearchgate.net This approach ensures that all essential elements of the research query are considered, which in turn guides study design and literature searches. nih.govcsp.org.uk

The components of the PICOT framework are:

P – Population/Patient/Problem: Who are the specific subjects of interest?

I – Intervention: What is the main treatment or factor being considered (e.g., this compound)?

C – Comparison: What is the alternative to the intervention (e.g., another local anesthetic, placebo, or standard care)? csp.org.uk

O – Outcome: What is the result or effect being measured?

T – Timeframe: Over what period is the outcome being observed? researchgate.net

By meticulously defining each of these elements, researchers can formulate unambiguous and answerable questions, forming a solid foundation for their investigation. nih.gov

Table 1: Example of PICOT Framework for a Hypothetical this compound Study

| PICOT Component | Description | Example for this compound |

|---|---|---|

| P - Population | The specific patient group. | Adult patients undergoing third molar extraction. |

| I - Intervention | The main treatment being investigated. | Nerve block with this compound. |

| C - Comparison | The alternative treatment. | Nerve block with Lidocaine (B1675312) hydrochloride. researchgate.net |

| O - Outcome | The measured result. | Onset time and duration of local anesthesia. |

| T - Timeframe | The period of observation. | From injection until the return of normal sensation. |

This table illustrates how the PICOT framework can be applied to structure a clear and focused clinical research question for investigating this compound.

Identification of Understudied Areas in this compound Research

While this compound has been documented in historical clinical studies, several areas remain underexplored in the context of modern anesthetic science. nih.gov Identifying these research gaps is crucial for directing future efforts and unlocking the full potential of the compound.

Table 2: Potential Areas for Future this compound Research

| Research Area | Rationale and Key Research Questions |

|---|---|

| Nanomedicine Formulations | Research into anesthetic nanomedicines is still in its early stages but holds promise for improving drug delivery and reducing toxicity. nih.gov Investigating this compound-loaded nanocarriers could lead to novel formulations with extended-release properties or targeted delivery. |

| Comparative Efficacy Studies | The landscape of local anesthetics has evolved significantly. Rigorous, modern, double-blind, randomized controlled trials comparing this compound to newer agents like Articaine or Centbucridine are needed to establish its relative efficacy and utility in contemporary practice. nih.govslideshare.net |

| Pharmacogenomics and Patient-Specific Factors | Resistance to local anesthetics, though rare, may be linked to mutations in voltage-gated sodium channels. nih.gov Research is needed to determine if the efficacy of this compound is influenced by genetic variations in patient populations, potentially paving the way for personalized anesthetic approaches. nih.gov |

| Mechanism of Action at the Molecular Level | While the general mechanism of local anesthetics is understood, detailed studies on the specific binding kinetics and interactions of this compound with sodium channel subtypes are lacking. Advanced molecular modeling and electrophysiological studies could provide deeper insights. |

| Development of Stability-Indicating Assay Methods | Forced degradation studies and the development of validated, stability-indicating HPLC methods are essential for ensuring the quality, purity, and stability of the bulk drug and its pharmaceutical formulations, an area that requires systematic investigation for this compound. researchgate.net |

This table outlines key understudied areas in this compound research, providing a roadmap for future investigations.

Emerging Technologies and Methodologies for Future Investigations

The field of anesthesia is continually advancing, with new technologies offering unprecedented opportunities for research. minervamedica.it Applying these innovations to the study of this compound could yield significant new discoveries.

Table 3: Emerging Technologies and Their Application to this compound Research

| Technology/Methodology | Potential Application in this compound Research |

|---|---|

| Nanotechnology | Development of advanced drug delivery systems (e.g., liposomes, nanoparticles) to create extended-release formulations of this compound, potentially prolonging its anesthetic effect and reducing systemic exposure. nih.gov |

| Pharmacological Robots | Utilization of automated, closed-loop systems to precisely titrate infusions of this compound based on real-time physiological feedback, allowing for highly controlled studies of its pharmacokinetic and pharmacodynamic properties. ukzn.ac.za |

| Virtual Reality (VR) and Advanced Imaging | Using VR for anatomical modeling to simulate and refine injection techniques for this compound. nih.govukzn.ac.za Advanced imaging could visualize the distribution of the anesthetic around nerve tissues in real-time. minervamedica.it |

| Metabolomics and 'Omics' Technologies | Applying high-throughput 'omics' technologies to study the systemic effects and metabolic pathways of this compound, helping to identify potential biomarkers of efficacy or off-target effects. nih.gov |

| In Silico Screening and Molecular Dynamics | Employing computational methods to screen for novel analogs of this compound with improved properties or to simulate its interaction with sodium channels at an atomic level, guiding the development of next-generation local anesthetics. mdpi.com |

This table highlights cutting-edge technologies and methodologies that could be leveraged to advance the understanding and application of this compound.

Q & A

Q. What analytical methods are recommended for quantifying Pyrrocaine hydrochloride in experimental formulations?

Spectrophotometric methods using ion-pair complex formation (e.g., with sulfonic acid derivatives) are effective. For instance, adjusting pH to optimize reaction conditions (e.g., pH 3.60 for procaine hydrochloride ) and measuring absorbance at specific wavelengths (e.g., 484 nm, ε = 5.22 × 10³) can be adapted for Pyrrocaine. Chromatographic techniques, such as reverse-phase HPLC with UV detection, are also reliable for purity assessment, particularly when validating raw materials .

Q. How should this compound solubility be optimized for in vitro studies?

Solubility data ( ) indicate this compound dissolves at 1.5 g/L in water, 12 g/L in ethanol, and 8 g/L in methanol. For aqueous solutions, buffered systems (e.g., phosphate/citrate) or co-solvents like propylene glycol may enhance solubility. Pre-formulation studies should include stability tests under varying pH and temperature conditions to avoid precipitation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Follow OSHA hazard communication standards (29 CFR 1910.1200), including wearing PPE (gloves, lab coats, eye protection) and storing the compound in locked, ventilated areas. Emergency procedures for exposure (e.g., rinsing eyes with water for 15 minutes) align with general hydrochloride salt guidelines .

Advanced Research Questions

Q. How can structural elucidation of this compound be performed to confirm batch consistency?

Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are gold standards. For example, ¹H/¹³C NMR can map proton environments, while HRMS confirms molecular weight and fragmentation patterns. These methods, validated for vancomycin hydrochloride , are adaptable to Pyrrocaine with adjustments in solvent systems (e.g., deuterated water or DMSO).

Q. What experimental designs are suitable for evaluating Pyrrocaine’s local anesthetic efficacy in preclinical models?

Use factorial design to optimize variables (e.g., concentration, administration route). For example, in vivo models (e.g., rodent nerve blockade assays) can assess onset/duration of action. Include control groups (e.g., lidocaine) and statistical methods like ANOVA to compare efficacy. Kinetic analysis of drug release (e.g., zero-order vs. Higuchi models) may guide formulation development .

Q. How should researchers address contradictions in stability data for this compound under varying storage conditions?

Apply multivariate regression (e.g., support vector regression or artificial neural networks) to analyze degradation kinetics. For instance, accelerated stability studies (40°C/75% RH) combined with HPLC monitoring can identify degradation products. Conflicting data may arise from impurities or excipient interactions, necessitating forced degradation studies .

Q. What methodologies are recommended for assessing Pyrrocaine’s environmental impact in aquatic ecosystems?

Use freshwater mussel models (e.g., Lampsilis siliquoidea) to evaluate chronic toxicity. LC-MS/MS can quantify Pyrrocaine residues in water samples, while biomarkers (e.g., oxidative stress enzymes) assess biological impact. Reference protocols from pharmaceutical pollutant studies .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.